molecular formula C13H24N2O4 B7929251 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7929251
M. Wt: 272.34 g/mol
InChI Key: LJWLEJCCJRWRJP-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected piperidine derivative featuring a carboxymethyl-amino-methyl substituent at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-10(9-15)7-14-8-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWLEJCCJRWRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxymethyl-amino Group: This step involves the reaction of the piperidine ring with a carboxymethyl-amino precursor under controlled conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Piperidine-1-carboxylic acid tert-butyl ester derivatives are classified based on substituent groups, which dictate their chemical and biological properties. Below is a comparative analysis:

Amino-Acyl Substituted Derivatives
Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Carboxymethyl-amino-methyl Likely C14H25N2O4 ~285.4* Potential peptide mimetic; discontinued
3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (S)-2-Amino-propionylamino-methyl C14H26N4O3 295.4 Chiral amino acid analog; used in peptide synthesis
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (S)-2-Amino-3-methyl-butyryl-methyl-amino C16H31N3O3 313.4 Branched side chain; enhanced steric effects

Key Differences :

  • The target compound’s carboxymethyl group provides a free carboxylic acid (after deprotection), enabling solubility in polar solvents and coordination chemistry. In contrast, amino-acyl analogs (e.g., ) are tailored for chiral recognition in drug design.
  • Discontinuation of the target compound may stem from inferior stability compared to N-acylated derivatives, which are more resistant to hydrolysis .
Heterocyclic and Aromatic Substituted Derivatives
Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate 6-Bromo-pyridin-2-yloxymethyl C16H21BrN2O3 369.3 Halogenated aromatic group; potential kinase inhibitor intermediate
tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate Thiazol-2-yl-ethylaminomethyl C16H26N4O2S 362.5 Thiazole moiety; antiviral or antibacterial applications
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro-pyridazin-3-yloxymethyl C15H22ClN3O3 327.8 Pyridazine group; electron-deficient for nucleophilic substitution

Key Differences :

  • Heterocyclic substituents (e.g., bromopyridine , thiazole ) enhance π-π stacking and target binding in medicinal chemistry, unlike the aliphatic carboxymethyl group in the target compound.
  • The target compound’s lack of aromaticity limits its use in drug discovery but may favor applications in catalysis or material science.
Sulfonyl and Halogenated Derivatives
Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Methanesulfonyl and dimethylaminomethyl C13H25N3O4S 343.4 Sulfonyl group enhances electrophilicity; protease inhibitor intermediate
(S)-3-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 2-Chloro-acetyl-methyl-amino C13H22ClN3O3 303.8 Chloroacetyl group for alkylation reactions

Key Differences :

  • Sulfonyl () and chloroacetyl () groups introduce strong electron-withdrawing effects, altering reactivity toward nucleophiles. The target compound’s carboxymethyl group is less reactive but more biocompatible.

Biological Activity

3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353983-59-1, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C16H30N2O4C_{16}H_{30}N_{2}O_{4}, with a molecular weight of 314.42 g/mol. Its structure includes a piperidine ring, a carboxymethyl group, and a tert-butyl ester moiety, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₃₀N₂O₄
Molecular Weight314.42 g/mol
CAS Number1353983-59-1
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Effects : In studies assessing the antibacterial properties, derivatives of piperidine have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways .
  • Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors .

Case Studies

  • Antimicrobial Study : A study conducted on piperidine derivatives demonstrated that certain modifications to the piperidine ring enhance antibacterial activity against S. aureus strains. The compound exhibited a minimum inhibitory concentration (MIC) of approximately 50 µM against selected strains .
  • Antiviral Research : Another investigation highlighted the potential antiviral properties of related compounds in inhibiting viral replication in vitro. These compounds were shown to reduce viral load significantly in treated cell cultures .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/PathogenMIC (µM)Reference
AntibacterialStaphylococcus aureus50
AntiviralVarious virusesNot specified

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